Stereochemical Complexity: Mixture of Diastereomers vs. Defined Stereoisomers
Octahydro-1H-indole-2-carboxamide (CAS 1105694-34-5) is supplied as a mixture of diastereomers with three undefined atom stereocenters . In contrast, the defined stereoisomer 1H-Indole-2-carboxamide, octahydro-, [2S-(2α,3aα,7aα)]- (9CI) (CAS 107045-61-4) possesses fully defined stereochemistry . The mixture provides access to multiple stereochemical configurations in a single building block, facilitating diversity-oriented synthesis.
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | 3 undefined atom stereocenters |
| Comparator Or Baseline | Defined stereochemistry (2S,3aS,7aS) |
| Quantified Difference | Qualitative difference in stereochemical complexity |
| Conditions | Product specification and chemical structure analysis |
Why This Matters
The mixture of diastereomers offers a broader chemical space exploration compared to single stereoisomers, impacting hit generation in early drug discovery.
